molecular formula C6H6N2O4 B1601521 [(5-Methylisoxazol-3-yl)amino](oxo)acetic acid CAS No. 91933-54-9

[(5-Methylisoxazol-3-yl)amino](oxo)acetic acid

Cat. No. B1601521
CAS RN: 91933-54-9
M. Wt: 170.12 g/mol
InChI Key: YQLZGIZUEZWTTQ-UHFFFAOYSA-N
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Description

“(5-Methylisoxazol-3-yl)aminoacetic acid” is a chemical compound with the empirical formula C8H10N2O4S and a molecular weight of 230.24 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of this compound is O=C (CSCC (O)=O)NC1=NOC ©=C1 . This notation provides a way to represent the structure of the molecule in a textual format.


Physical And Chemical Properties Analysis

“(5-Methylisoxazol-3-yl)aminoacetic acid” is a solid substance . It has an empirical formula of C8H10N2O4S and a molecular weight of 230.24 .

Scientific Research Applications

Field

This application falls under the field of Organic Chemistry .

Application

The compound is used in the synthesis of (meth)acrylates . These are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .

Method

The synthesis involves the reaction of 3-amino-5-methylisoxazole with ethyl methacrylate . The reaction is carried out under specific conditions to obtain the desired product .

Results

The synthesis results in the formation of (meth)acrylates which have wide applications in the field of organic chemistry .

2. Antimicrobial Evaluation

Field

This application is in the field of Medicinal Chemistry .

Application

The compound is used in the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides . These compounds are then screened for their in vitro antimicrobial activity against representative bacterial and fungal strains .

Method

The synthesis involves the reaction of 3-amino-5-methylisoxazole with various aromatic aldehydes . The resulting compounds are then treated with chloramine-T to undergo oxidative cyclization .

Results

The synthesized compounds exhibit good antimicrobial activity. Specifically, compounds 5b, 5d, and 5f showed good activity .

3. Polymorphism in N-(5-methylisoxazol-3-yl)malonamide

Field

This application is in the field of Crystallography .

Application

The compound is used to understand the supramolecular structure and the crystallization mechanism of N-(5-methylisoxazol-3-yl)malonamide .

Method

Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed the proposal of crystallization mechanisms .

Results

The findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

4. Metal-free Synthetic Routes to Isoxazoles

Field

This application is in the field of Organic Synthesis .

Application

The compound is used in the development of metal-free synthetic routes for the synthesis of isoxazoles .

Method

The synthetic methodology involves the reduction of the carboxylic group of N-Boc-masked amino acid using NaBH4 . The obtained N-Boc amino alcohol is then oxidized by SO3·Et2O .

Results

The method provides a robust synthetic route for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

5. Preparation of 3,5-Disubstituted Isoxazoles

Field

This application is in the field of Organic Synthesis .

Application

The compound is used in a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles .

Method

The method involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .

Results

This method provides an environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles .

6. Proteomics Research

Field

This application is in the field of Proteomics .

Application

The compound is used in proteomics research .

Method & Results

properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-3-2-4(8-12-3)7-5(9)6(10)11/h2H,1H3,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLZGIZUEZWTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543384
Record name [(5-Methyl-1,2-oxazol-3-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Methylisoxazol-3-yl)amino](oxo)acetic acid

CAS RN

91933-54-9
Record name [(5-Methyl-1,2-oxazol-3-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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